Cadmium mercury sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cadmium mercury sulfide (CdHgS) is a compound composed of cadmium, mercury, and sulfur. It is a semiconductor material that has been used extensively in scientific research applications due to its unique properties. CdHgS is a highly efficient luminescent material that emits light in the visible spectrum, making it useful in various fields such as optoelectronics, photovoltaics, and bioimaging.

Mécanisme D'action

The mechanism of action of Cadmium mercury sulfide is not fully understood, but it is believed to involve the excitation of electrons from the valence band to the conduction band. When the electrons return to the valence band, they emit light in the visible spectrum. Cadmium mercury sulfide has a narrow bandgap, which allows it to absorb light in the visible spectrum and emit light in the same spectrum, making it useful for optoelectronics and bioimaging.

Effets Biochimiques Et Physiologiques

Cadmium mercury sulfide has been shown to have low toxicity in vitro, but its toxicity in vivo is not well understood. It has been shown to accumulate in the liver and kidneys of rats, but it is unclear if this accumulation is toxic. Cadmium mercury sulfide has also been shown to have antibacterial properties, making it useful in the development of antibacterial agents.

Avantages Et Limitations Des Expériences En Laboratoire

Cadmium mercury sulfide has several advantages for lab experiments, including its high luminescence efficiency, stability, and low toxicity in vitro. However, its toxicity in vivo is not well understood, and it may accumulate in certain organs, making it unsuitable for certain applications. Cadmium mercury sulfide is also expensive to synthesize, which may limit its use in certain experiments.

Orientations Futures

There are several future directions for Cadmium mercury sulfide research, including the development of more efficient synthesis methods, the investigation of its toxicity in vivo, and the development of new applications. Cadmium mercury sulfide could be used in the development of new antibacterial agents, as well as in the development of new optoelectronic and bioimaging technologies. Cadmium mercury sulfide could also be used in the development of new photocatalytic materials for the promotion of chemical reactions under light irradiation.

Conclusion

In conclusion, Cadmium mercury sulfide is a highly efficient luminescent material that has been extensively used in scientific research applications. It has several advantages, including its high luminescence efficiency, stability, and low toxicity in vitro. However, its toxicity in vivo is not well understood, and it may accumulate in certain organs, making it unsuitable for certain applications. There are several future directions for Cadmium mercury sulfide research, including the development of more efficient synthesis methods, the investigation of its toxicity in vivo, and the development of new applications.

Méthodes De Synthèse

Cadmium mercury sulfide can be synthesized using various methods, including chemical precipitation, co-precipitation, hydrothermal synthesis, and sol-gel synthesis. Chemical precipitation involves mixing cadmium and mercury salts with a sulfide source in an aqueous solution. Co-precipitation involves adding a reducing agent to the chemical precipitation method to control the particle size and morphology of the Cadmium mercury sulfide. Hydrothermal synthesis involves heating the precursors in a high-pressure vessel to promote crystal growth. Sol-gel synthesis involves mixing the precursors in a solution and then drying the resulting gel to form the Cadmium mercury sulfide.

Applications De Recherche Scientifique

Cadmium mercury sulfide has been extensively used in scientific research applications due to its unique properties. It has been used in optoelectronics, such as light-emitting diodes (LEDs) and solar cells, due to its high luminescence efficiency and stability. It has also been used in bioimaging due to its ability to emit light in the visible spectrum, making it useful for studying biological processes. Cadmium mercury sulfide has also been used in photocatalysis, where it is used to promote chemical reactions under light irradiation.

Propriétés

Numéro CAS |

1345-09-1 |

|---|---|

Nom du produit |

Cadmium mercury sulfide |

Formule moléculaire |

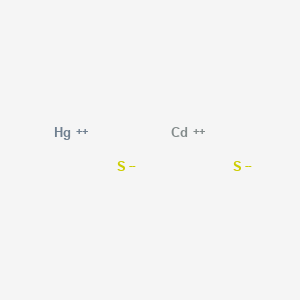

CdHgS2 |

Poids moléculaire |

377.1 g/mol |

Nom IUPAC |

cadmium(2+);mercury(2+);disulfide |

InChI |

InChI=1S/Cd.Hg.2S/q2*+2;2*-2 |

Clé InChI |

ZYCAIJWJKAGBLN-UHFFFAOYSA-N |

SMILES |

[S-2].[S-2].[Cd+2].[Hg+2] |

SMILES canonique |

[S-2].[S-2].[Cd+2].[Hg+2] |

Color/Form |

Wurzite lattice. Yellow to deep red as the amount of mercury increases. Mid to yellowish red to Bordeaux; opaque |

Autres numéros CAS |

1345-09-1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.